2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylthio group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate is then subjected to further reactions to introduce the phenyl and carbonitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione
Uniqueness
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylthio group, phenyl group, and carbonitrile group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89079-61-8 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI Key |
KGHUHRQINPEYLE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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